molecular formula C12H20N2O2 B1478907 azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone CAS No. 2098067-59-3

azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Cat. No.: B1478907
CAS No.: 2098067-59-3
M. Wt: 224.3 g/mol
InChI Key: YFAFKFGNWQVXFZ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(azetidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-8-12-3-1-2-10(12)6-14(7-12)11(16)9-4-13-5-9/h9-10,13,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAFKFGNWQVXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, a hydroxymethyl group, and a cyclopentapyrrole moiety. The molecular formula is C12H19N2O, and it has a molecular weight of approximately 205.29 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of cancer therapy and antimicrobial activity.

Recent studies have highlighted the compound's role as an inhibitor of DNA polymerase Theta (Polθ), a low-fidelity enzyme implicated in DNA repair pathways. Inhibition of Polθ is particularly relevant for synthetic-lethal strategies in BRCA-deficient tumors, making this compound a candidate for cancer treatment. The research indicates that derivatives of azetidine can effectively disrupt the proliferation of cancer cells by targeting this enzyme .

Biological Activity Overview

The biological activities attributed to azetidinone derivatives, including this compound, encompass:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant antiproliferative effects in BRCA-deficient cells
AntiviralModerate activity against human coronavirus 229E
AntibacterialPotential activity; more data needed

Case Study: Anticancer Efficacy

A study published in Nature explored the efficacy of a derivative of azetidinone in inhibiting Polθ. The lead compound demonstrated IC50 values in the nanomolar range against various tumor cell lines, indicating potent anticancer properties. The study emphasized the importance of structural modifications to enhance metabolic stability and efficacy .

Case Study: Antiviral Activity

Another investigation assessed the antiviral potential of azetidinone derivatives against human coronaviruses. The results indicated that certain derivatives could inhibit viral replication at low micromolar concentrations, highlighting their potential as therapeutic agents against viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
Reactant of Route 2
Reactant of Route 2
azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.